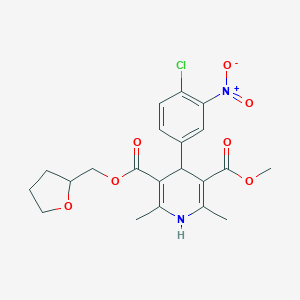![molecular formula C21H30N4O B280613 2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMPO" and is a stable free radical spin trap that has been widely used in biological and chemical research.
作用機序
DMPO works by reacting with free radicals to form stable adducts. The adducts can then be analyzed using various techniques, including electron paramagnetic resonance (EPR) spectroscopy. DMPO has been shown to trap a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.
Biochemical and Physiological Effects
DMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. DMPO has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DMPO is its ability to trap a wide variety of free radicals. This makes it a useful tool for studying the properties and effects of free radicals in various systems. However, DMPO has some limitations. It can react with other molecules in addition to free radicals, which can complicate the analysis of the resulting adducts. Additionally, DMPO can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving DMPO. One area of interest is the development of new spin traps that are more selective for specific types of free radicals. Another area of interest is the use of DMPO in the study of oxidative stress in various disease states. Additionally, DMPO may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
合成法
The synthesis of DMPO involves the reaction between 2,6-ditert-butyl-4-methylphenol and 2-(4,6-dimethylpyrimidin-2-yl)hydrazinecarboxylic acid. The reaction takes place in the presence of a base and a catalyst, resulting in the formation of DMPO. The synthesis of DMPO is a relatively straightforward process and can be carried out in a laboratory setting.
科学的研究の応用
DMPO has been widely used in scientific research due to its ability to trap free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues. DMPO traps these free radicals, allowing researchers to study their properties and effects. DMPO has been used in various fields, including biochemistry, pharmacology, and environmental science.
特性
分子式 |
C21H30N4O |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H30N4O/c1-13-9-14(2)24-19(23-13)25-22-12-15-10-16(20(3,4)5)18(26)17(11-15)21(6,7)8/h9-12,22H,1-8H3,(H,23,24,25) |
InChIキー |
XQKKOGNKFDZDHZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C |
SMILES |
CC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C |
正規SMILES |
CC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
![Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280553.png)
